molecular formula C20H20FN3O2S B2672276 (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide CAS No. 1173535-66-4

(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide

Cat. No. B2672276
CAS RN: 1173535-66-4
M. Wt: 385.46
InChI Key: RHCLNIUDEVYVMF-UHFFFAOYSA-N
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Description

(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research has demonstrated the potential of derivatives of Celecoxib, which share a similar structural motif with "(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide", as anti-inflammatory and analgesic agents. These compounds exhibit significant activity without causing tissue damage in liver, kidney, colon, and brain, compared to controls or Celecoxib itself, suggesting a therapeutic potential in treating inflammation and pain (Ş. Küçükgüzel et al., 2013).

Anticancer and Antiviral Activities

The synthesis and characterization of derivatives have shown modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications. Additionally, certain compounds have been screened for anticancer activity against 60 human tumor cell lines, demonstrating the versatility of these molecules in drug development for treating various diseases (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Compounds derived from this chemical structure have been evaluated for their antimicrobial properties against various bacteria and fungi, showing promise as antimicrobial agents. This further expands the utility of these molecules in the development of new therapies for infectious diseases (Nikulsinh Sarvaiya et al., 2019).

Fluorescence and Detection of Zn2+

Derivatives of this compound have been studied for their potential in creating fluorescent complexes for the detection of Zn2+, contributing to the development of diagnostic tools and studies related to zinc in biological systems (H. Coleman et al., 2010).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of ethenesulfonamide derivatives have led to the discovery of novel classes of endothelin receptor antagonists, indicating their potential in treating diseases related to endothelin pathways such as cardiovascular diseases (H. Harada et al., 2001).

properties

IUPAC Name

(E)-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-15(23-27(25,26)13-12-17-6-4-3-5-7-17)20-14-22-24(16(20)2)19-10-8-18(21)9-11-19/h3-15,23H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCLNIUDEVYVMF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-phenylethene-1-sulfonamide

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